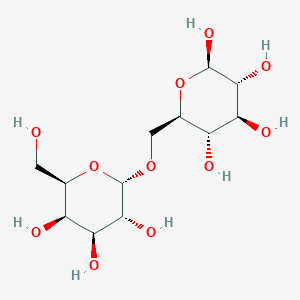

6-O-Hexopyranosylhexose

説明

特性

IUPAC Name |

2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRXSINWFIIFAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277375 | |

| Record name | 6-O-Hexopyranosylhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585-99-9, 117250-00-7 | |

| Record name | melibiose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Glucose, 6-O-.alpha.-D-galactopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-O-Hexopyranosylhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

biosynthesis pathway of 6-O-Hexopyranosylhexose

An In-depth Technical Guide to the Biosynthesis of 6-O-Hexopyranosyl-hexose

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of disaccharides, specifically 6-O-Hexopyranosyl-hexose structures, is a cornerstone of carbohydrate chemistry and biology, with profound implications for the food, pharmaceutical, and biotechnology sectors. These molecules, characterized by a glycosidic bond linking the anomeric carbon of one hexose to the C6 hydroxyl group of another, exhibit diverse functionalities. This guide provides a comprehensive technical overview of the core enzymatic pathways governing their biosynthesis. We will dissect the molecular machinery, explore key catalytic mechanisms, present detailed experimental protocols for enzyme characterization, and discuss the authoritative scientific grounding for these processes. Our focus is to bridge foundational knowledge with practical application, offering field-proven insights for professionals engaged in carbohydrate research and development.

Introduction: The Significance of 6-O-Hexopyranosyl-hexose Disaccharides

A hexose is a simple sugar with six carbon atoms, with the general chemical formula C₆H₁₂O₆.[1] 6-O-Hexopyranosyl-hexose refers to a class of disaccharides where two hexose monosaccharides are linked via a glycosidic bond. Specifically, the anomeric carbon (typically C1) of one hexose is connected to the oxygen atom attached to carbon 6 of the second hexose. A prime example of this linkage is found in isomaltose (6-O-α-D-glucopyranosyl-D-glucose) , a disaccharide with applications in the food industry as a sugar substitute and in medicine.[2] Another related compound of industrial relevance is isomaltulose (6-O-alpha-D-glucopyranosyl-D-fructofuranose) , a non-cariogenic alternative to sucrose widely used in health products.[3] The precise control of this glycosidic linkage is achieved in nature by a sophisticated enzymatic apparatus, primarily involving glycosyltransferases. Understanding these biosynthetic pathways is critical for harnessing their potential, either through direct enzymatic synthesis or by engineering microorganisms for tailored carbohydrate production.[4]

The Core Biosynthetic Machinery

The enzymatic synthesis of oligosaccharides is a highly regulated and specific process that overcomes many challenges of chemical synthesis, such as the need for laborious protecting group strategies to achieve desired regioselectivity and stereospecificity.[5] The biological synthesis of 6-O-Hexopyranosyl-hexose relies on a triad of core components.

Glycosyltransferases (GTs): The Master Architects

Glycosyltransferases (EC 2.4.x.y) are the enzymes that catalyze the formation of glycosidic bonds.[6][7] They mediate the transfer of a sugar moiety from an activated donor substrate to a specific acceptor molecule.[8][9] GTs involved in the biosynthesis of plant natural products are typically classified into the GT1 family, which utilizes UDP-activated sugars.[6] These enzymes are highly regioselective and stereospecific, ensuring the correct linkage is formed with high fidelity.[5]

The catalytic mechanism of GTs can proceed through one of two main routes:

-

Inverting Mechanism: The reaction occurs via a single displacement-like mechanism, resulting in the inversion of the anomeric configuration of the transferred sugar. For example, transferring an α-linked sugar from a donor results in a β-linked product.[10]

-

Retaining Mechanism: The reaction proceeds through a double displacement-like mechanism, often involving the formation of a covalent glycosyl-enzyme intermediate. This results in the retention of the anomeric configuration.[2][11]

Nucleotide Sugar Donors: The Activated Building Blocks

For the glycosyltransferase to perform its function, the donor hexose must be in an energetically activated state. This is typically achieved by its attachment to a nucleoside diphosphate or monophosphate.[12] These molecules, known as nucleotide sugars, are the primary substrates for most GTs in what is known as the Leloir pathway.[5][12]

Common nucleotide sugar donors include:

-

UDP-Glucose (UDP-Glc)

-

UDP-Galactose (UDP-Gal)

-

GDP-Mannose (GDP-Man)

The synthesis of these essential precursors occurs through dedicated metabolic routes, such as the Hexosamine Biosynthesis Pathway (HBP) , which produces UDP-N-acetylglucosamine (UDP-GlcNAc), a key metabolite for various glycosylation processes.[13][14][15] The availability of these donors can be a rate-limiting factor in glycosylation reactions.

Acceptor Substrates: The Growing Chain

The acceptor is the molecule, in this case a hexose, that receives the sugar moiety from the nucleotide donor. The specificity of a glycosyltransferase for its acceptor is a critical determinant of the final product structure. For the synthesis of a 6-O-Hexopyranosyl-hexose, the GT must specifically recognize a free hydroxyl group at the C6 position of the acceptor hexose.

A Case Study: The Biosynthesis of Isomaltose and Isomaltulose

To illustrate the principles described above, we will examine two distinct enzymatic pathways that lead to the formation of a 6-O-glycosidic linkage.

Pathway 1: Sucrose Isomerization to Isomaltulose

A well-characterized pathway for creating a 6-O-glycosidic linkage involves the enzyme isomaltulose synthase (EC 5.4.99.11), also known as sucrose isomerase.[3][16] This enzyme does not follow the classic Leloir pathway but instead catalyzes the intramolecular rearrangement of sucrose (α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside) to produce isomaltulose (α-D-glucopyranosyl-(1→6)-D-fructofuranose).[16]

Mechanism of Isomaltulose Synthase: The reaction proceeds via a two-step, retaining mechanism involving a covalent enzyme intermediate.[2][3]

-

Step 1 (Glycosylation): A nucleophilic residue in the enzyme's active site (e.g., Asp241 in Klebsiella sp. PalI) attacks the anomeric carbon (C1) of the glucose moiety of sucrose. Concurrently, a general acid catalyst (e.g., Glu295) protonates the glycosidic oxygen, leading to the cleavage of the bond and the release of fructose. This forms a covalent glucose-enzyme intermediate.[3]

-

Step 2 (Deglycosylation): The C6 hydroxyl group of the released fructose molecule then acts as a nucleophile, attacking the anomeric carbon of the enzyme-bound glucose. This displaces the enzyme's nucleophile and forms the new α-1,6-glycosidic bond, yielding isomaltulose.[3]

Caption: Mechanism of Isomaltulose Synthase.

Pathway 2: Transglycosylation by α-Glucosidase

Certain glycoside hydrolases, such as α-glucosidase from Aspergillus niger, can exhibit significant transglycosylation activity under high substrate concentrations.[11] Instead of transferring the cleaved sugar moiety to water (hydrolysis), the enzyme transfers it to another sugar molecule acting as an acceptor. This provides an alternative route to synthesizing isomaltose.

Mechanism of Transglycosylation: When maltose (Glc-α1→4-Glc) is used as a substrate in the presence of free glucose, the following occurs:

-

Hydrolysis & Intermediate Formation: The α-glucosidase cleaves the α-1,4 bond in maltose, releasing one glucose molecule and forming a transient enzyme-glucosyl intermediate, consistent with a retaining mechanism.[11]

-

Competitive Transfer: The enzyme-bound glucose can then be transferred to an acceptor. In the presence of high concentrations of exogenous glucose, the glucose molecule can effectively compete with water and act as the acceptor. The C6 hydroxyl of the free glucose attacks the intermediate, forming an α-1,6 linkage and synthesizing isomaltose.[11]

Caption: Isomaltose synthesis via transglycosylation.

Quantitative Data Summary

The efficiency of enzymatic synthesis can be compared using kinetic parameters. While comprehensive data for all relevant enzymes is vast, the following table presents illustrative data for an engineered sucrose isomerase mutant designed for enhanced isomaltose production.

| Enzyme Variant | Substrate | Product | Max Production (g/L) | Yield (g product / g sucrose consumed) | Optimal Temp (°C) | Reference |

| R325Q Mutant | Sucrose + Glucose | Isomaltose | 75.7 | 0.61 | 35 | [2] |

Experimental Protocol: Colorimetric Assay for Glycosyltransferase Activity

Characterizing the activity of a purified glycosyltransferase is a fundamental step in any research program. Colorimetric assays are often preferred for their convenience and suitability for high-throughput screening, avoiding the need for radioactive substrates.[17][18] The following protocol describes a phosphatase-coupled assay that measures the release of nucleoside diphosphate (e.g., UDP), a universal product of Leloir GTs.[19]

Principle

The glycosyltransferase reaction produces one molecule of UDP for every sugar moiety transferred. A phosphatase enzyme is added to the reaction, which hydrolyzes the UDP to UMP and inorganic phosphate (Pi). This released Pi is then detected using a malachite green-based reagent, which forms a colored complex that can be quantified spectrophotometrically at ~620 nm.[19] The amount of Pi detected is directly proportional to the GT activity.

Caption: Workflow for a phosphatase-coupled GT assay.

Materials and Reagents

-

Purified Glycosyltransferase

-

UDP-Hexose (Donor Substrate)

-

Hexose (Acceptor Substrate)

-

GT Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, containing 10 mM MnCl₂)

-

Calf Intestinal Phosphatase (CIP)[19]

-

Malachite Green Reagent (Commercial kits available or prepared in-house)

-

Phosphate Standard (e.g., KH₂PO₄) for standard curve

-

96-well microplate

-

Microplate reader

Step-by-Step Methodology

-

Prepare Phosphate Standard Curve:

-

Prepare a series of dilutions of the phosphate standard in the GT Reaction Buffer (e.g., 0 to 100 µM).

-

Dispense 50 µL of each standard into wells of the 96-well plate.

-

-

Set Up Glycosyltransferase Reactions:

-

In separate wells, prepare the reaction mixture. For a final volume of 50 µL:

-

25 µL of 2x GT Reaction Buffer

-

5 µL of UDP-Hexose (e.g., 10 mM stock for 1 mM final)

-

5 µL of Acceptor Substrate (e.g., 50 mM stock for 5 mM final)

-

x µL of Purified GT enzyme

-

(Optional) 1 µL Calf Intestinal Phosphatase (can be added here or later)

-

Add nuclease-free water to 50 µL.

-

-

Controls are critical:

-

No Enzyme Control: Replace enzyme with buffer.

-

No Acceptor Control: Replace acceptor with buffer.

-

No Donor Control: Replace UDP-Hexose with buffer.

-

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the GT (e.g., 37°C) for a set time (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.

-

-

Stop Reaction & Develop Color:

-

If the phosphatase was not included in the initial reaction mix, add it now and incubate for an additional 15-30 minutes to convert all UDP to Pi.

-

Stop the reaction by adding 100 µL of the Malachite Green Reagent to all wells (standards, controls, and samples). This reagent is typically acidic and will denature the enzymes.

-

Incubate at room temperature for 15-20 minutes to allow for full color development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the plate at ~620 nm using a microplate reader.

-

Subtract the absorbance of the "No Enzyme" control from all sample wells.

-

Plot the absorbance values of the phosphate standards against their known concentrations to generate a standard curve.

-

Use the equation from the linear regression of the standard curve to convert the corrected absorbance values of your samples into the concentration of Pi produced.

-

Calculate the specific activity of the enzyme (e.g., in µmol/min/mg) based on the amount of Pi produced, the reaction time, and the amount of enzyme used.

-

Conclusion and Future Directions

The biosynthesis of 6-O-Hexopyranosyl-hexose is a testament to the precision and efficiency of enzymatic catalysis. Glycosyltransferases, utilizing activated nucleotide sugar donors, construct these specific linkages with a fidelity that remains a significant challenge for synthetic chemistry.[5] By understanding the underlying mechanisms of enzymes like isomaltulose synthase and transglycosylating α-glucosidases, researchers are better equipped to harness these biocatalysts for industrial applications.

The future of this field lies in enzyme engineering and synthetic biology. With increasing availability of GT crystal structures, rational design and directed evolution can be employed to alter substrate specificity, enhance catalytic efficiency, and improve stability.[4] This opens the door to the large-scale, cost-effective production of both naturally occurring and novel disaccharides with tailored properties for use as functional foods, prebiotics, and pharmaceutical building blocks.

References

-

N.A. (2021). Carbohydrate synthesis by disaccharide phosphorylases: reactions, catalytic mechanisms and application in the glycosciences. PubMed. Available at: [Link]

-

M-CSA. Isomaltulose synthase. M-CSA Mechanism and Catalytic Site Atlas. Available at: [Link]

-

N.A. (2025). Glycosyltransferase Activity Assay Using Colorimetric Methods: Methods and Protocols. ResearchGate. Available at: [Link]

-

N.A. (2019). Glycosyltransferase Activity Assay Using Colorimetric Methods. Springer Nature Experiments. Available at: [Link]

-

N.A. (2023). Biochemical Characterization of Parsley Glycosyltransferases Involved in the Biosynthesis of a Flavonoid Glycoside, Apiin. MDPI. Available at: [Link]

-

N.A. (2021). Glycoscience Protocols (GlycoPODv2). NCBI Bookshelf. Available at: [Link]

-

Park, Y., et al. (2006). Isomaltose Production by Modification of the Fructose-Binding Site on the Basis of the Predicted Structure of Sucrose Isomerase from “Protaminobacter rubrum”. Applied and Environmental Microbiology. Available at: [Link]

-

N.A. (2012). A practical glycosyltransferase assay for the identification of new inhibitor chemotypes. MedChemComm. Available at: [Link]

-

N.A. (2018). Nucleotide Sugars in Chemistry and Biology. MDPI. Available at: [Link]

-

N.A. Isomaltulose synthase. Wikipedia. Available at: [Link]

-

N.A. (2022). Discovery and characterization of a new class of O-linking oligosaccharyltransferases from the Moraxellaceae family. Journal of Biological Chemistry. Available at: [Link]

-

N.A. (2023). Biochemical Characterization of Parsley Glycosyltransferases Involved in the Biosynthesis of a Flavonoid Glycoside, Apiin. MDPI. Available at: [Link]

-

Varki, A., et al. (2022). Glycosyltransferases. Essentials of Glycobiology, 4th edition. Available at: [Link]

-

N.A. (2017). Synthesis of Isomaltooligosaccharides by Saccharomyces cerevisiae Cells Expressing Aspergillus niger α-Glucosidase. ACS Omega. Available at: [Link]

-

N.A. Biosynthesis of disaccharides (kailash). Slideshare. Available at: [Link]

-

N.A. (2023). Biochemical Characterization of Parsley Glycosyltransferases Involved in the Biosynthesis of a Flavonoid Glycoside, Apiin. Semantic Scholar. Available at: [Link]

-

N.A. (2022). Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products. Synthetic and Systems Biotechnology. Available at: [Link]

-

N.A. (2016). Glycosyltransferase engineering for carbohydrate synthesis. Current Opinion in Chemical Biology. Available at: [Link]

-

N.A. (2025). Isomaltose Production by Modification of the Fructose-Binding Site on the Basis of the Predicted Structure of Sucrose Isomerase from "Protaminobacter rubrum". ResearchGate. Available at: [Link]

-

N.A. (2013). Biosynthesis of rare hexoses using microorganisms and related enzymes. Microbial Cell Factories. Available at: [Link]

-

N.A. (2022). The Hexosamine Biosynthesis Pathway: Regulation and Function. Frontiers in Endocrinology. Available at: [Link]

-

Rat Genome Database. hexosamine biosynthetic pathway. Medical College of Wisconsin. Available at: [Link]

-

N.A. alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->6)-D-glucose. LookChem. Available at: [Link]

-

N.A. (2005). Biosynthesis of 6-deoxyhexose glycans in bacteria. FEMS Microbiology Letters. Available at: [Link]

-

N.A. (2001). The metabolism of 6-deoxyhexoses in bacterial and animal cells. Glycoconjugate Journal. Available at: [Link]

-

N.A. Hexosyltransferase. Wikipedia. Available at: [Link]

-

N.A. Glucose. Wikipedia. Available at: [Link]

-

N.A. (2017). Two-step enzymatic synthesis of 6-deoxy-L-psicose. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

N.A. (2011). Characterization of the Six Glycosyltransferases Involved in the Biosynthesis of Yersinia enterocolitica Serotype O:3 Lipopolysaccharide Outer Core. Journal of Biological Chemistry. Available at: [Link]

-

N.A. (2023). Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants. Frontiers in Plant Science. Available at: [Link]

-

N.A. Hexosyltransferase - Homo sapiens (Human). UniProtKB. Available at: [Link]

-

N.A. (1991). D-xylopyranosyl-(1----4)-D-glucopyranose as a substrate analogue of alpha amylase. Carbohydrate Research. Available at: [Link]

-

N.A. (2018). Glycosyltransferase complexes in eukaryotes: long-known, prevalent but still unrecognized. Cellular and Molecular Life Sciences. Available at: [Link]

-

Varki, A., et al. (2009). Glycosyltransferases. Essentials of Glycobiology, 2nd edition. Available at: [Link]

-

N.A. (2005). Bifunctional enzyme fusion of 3-hexulose-6-phosphate synthase and 6-phospho-3-hexuloisomerase. Applied and Environmental Microbiology. Available at: [Link]

-

N.A. Glycosyltransferases. Department of Physiology, University of Zurich. Available at: [Link]

-

N.A. Hexose. Wikipedia. Available at: [Link]

-

N.A. (1969). Regulation of hexose phosphate metabolism in Acetobacter xylinum. Biochemical Journal. Available at: [Link]

-

N.A. (2020). Enzymatic production of l-hexoses based on the hexose Izumoring strategy. ResearchGate. Available at: [Link]

-

N.A. (2024). Discovery of Novel Minor Steviol Glycoside from the Stevia rebaudiana: Structural Characterization and Proposed Biosynthetic Pathway of Rebaudioside D17. MDPI. Available at: [Link]

-

N.A. (1970). THE SYNTHESIS OF β-D-GLUCOPYRANOSYL 2-DEOXY-α-D-ARABINO-HEXOPYRANOSIDE. Canadian Journal of Chemistry. Available at: [Link]

-

Huber, S.C., & Huber, J.L. (1996). Regulation of Sucrose Metabolism in Higher Plants: Localization and Regulation of Activity of Key Enzymes. ResearchGate. Available at: [Link]

-

N.A. Hexosyltransferase - Arabidopsis thaliana (Mouse-ear cress). UniProtKB. Available at: [Link]

Sources

- 1. Hexose - Wikipedia [en.wikipedia.org]

- 2. Isomaltose Production by Modification of the Fructose-Binding Site on the Basis of the Predicted Structure of Sucrose Isomerase from “Protaminobacter rubrum” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Glycosyltransferase engineering for carbohydrate synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycosyltransferases: Tools for Synthesis and Modification of Glycans [sigmaaldrich.com]

- 6. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycosyltransferases | Department of Physiology | UZH [physiol.uzh.ch]

- 8. Glycosyltransferases - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Glycosyltransferases - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Carbohydrate synthesis by disaccharide phosphorylases: reactions, catalytic mechanisms and application in the glycosciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hexosamine biosynthetic pathwayRat Genome Database [rgd.mcw.edu]

- 15. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]

- 16. Isomaltulose synthase - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Glycosyltransferase Activity Assay Using Colorimetric Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. A practical glycosyltransferase assay for the identification of new inhibitor chemotypes - MedChemComm (RSC Publishing) [pubs.rsc.org]

Topic: Isolation of 6-O-Hexopyranosylhexose from Plant Sources

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-O-Hexopyranosylhexoses represent a significant class of disaccharides characterized by a (1→6) glycosidic bond linking two hexose monosaccharides. Found throughout the plant kingdom, compounds such as gentiobiose, melibiose, and rutinose (as a moiety of the flavonoid glycoside rutin) are of increasing interest to the pharmaceutical, nutraceutical, and biotechnology sectors. Their biological activities, ranging from prebiotic effects to roles in drug formulation, underscore the necessity for robust and efficient isolation protocols.[1] However, isolating these molecules from complex plant matrices presents considerable challenges, including low natural abundance and the presence of structurally similar carbohydrates and secondary metabolites.

This technical guide provides a comprehensive framework for the isolation of 6-O-Hexopyranosylhexoses from plant sources. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying principles and causalities that govern experimental choices. We will navigate the critical stages of the isolation workflow, from the strategic selection of plant material and advanced extraction methodologies to multi-step chromatographic purification and final structural verification. The protocols described herein are designed as self-validating systems, emphasizing scientific integrity and reproducibility. All key claims and standards are substantiated with citations to authoritative literature, ensuring a trustworthy and expertly grounded resource for professionals in the field.

Chapter 1: An Introduction to 6-O-Hexopyranosylhexoses

6-O-Hexopyranosylhexoses are disaccharides where a hexopyranose unit is linked via its anomeric carbon to the C-6 hydroxyl group of another hexose unit. This (1→6) linkage distinguishes them from more common disaccharides like sucrose (α1→β2) or lactose (β1→4). The specific stereochemistry of the linkage (α or β) and the identity of the constituent monosaccharides define the individual compound.

Key examples relevant to plant-based isolation include:

-

Gentiobiose [β-D-Glucopyranosyl-(1→6)-D-glucopyranose]: A reducing disaccharide composed of two D-glucose units.[2] It is found in plants like gentian and is a component of crocin, the compound responsible for the color of saffron.[2][3] It is recognized for its potential as a prebiotic.[1]

-

Melibiose [α-D-Galactopyranosyl-(1→6)-D-glucose]: A reducing disaccharide consisting of galactose and glucose.[4] It can be formed by the hydrolysis of the trisaccharide raffinose, which is abundant in many plant families.[4][5]

-

Rutinose [α-L-Rhamnopyranosyl-(1→6)-β-D-glucose]: A disaccharide composed of rhamnose and glucose. It is most famously the glycone portion of Rutin, a ubiquitous flavonoid glycoside found in citrus fruits, buckwheat, and the flower buds of Sophora japonica.[6][7]

-

Isomaltose [α-D-Glucopyranosyl-(1→6)-D-glucose]: A reducing disaccharide and an isomer of maltose.[8] While it is a product of starch digestion and caramelization, it also occurs naturally in low concentrations in some plant products like honey, though its direct extraction from plants is challenging due to low yields.[8][9][10][11]

The structural diversity of these molecules leads to distinct biological functions and applications, making their targeted isolation a key objective for natural product chemistry.

Chapter 2: Sourcing from the Matrix: Plant Material Selection and Preparation

The success of any isolation protocol is fundamentally dependent on the quality and preparation of the starting material. The choice of plant is dictated by the known abundance of the target disaccharide.

Table 1: Common Plant Sources for Target 6-O-Hexopyranosylhexoses

| Target Disaccharide | Common Plant Sources | Relevant Plant Part(s) |

| Gentiobiose | Gentiana species (Gentian) | Roots |

| Melibiose | Legumes, Eucalyptus, and other raffinose-containing plants | Seeds, Saps, Exudates[4][12] |

| Rutinose (via Rutin) | Fagopyrum esculentum (Buckwheat), Sophora japonica, Citrus species, Annona squamosa | Seeds, Flower buds, Peels, Leaves[7] |

| Isomaltose | (Primarily from honey or enzymatic conversion of starch) | N/A (Low natural abundance in plants)[10] |

Pre-Extraction Protocol: Material Handling

The integrity of the target compound must be preserved from the moment of collection. Bioactive secondary metabolites are susceptible to enzymatic and environmental degradation.[13]

-

Collection & Authentication: Plant material should be collected at the appropriate developmental stage to ensure maximum concentration of the target compound. Proper botanical identification is critical.

-

Drying: Unless fresh material is required, prompt drying is essential to prevent microbial growth and enzymatic degradation. Air-drying in a shaded, well-ventilated area or lyophilization (freeze-drying) are preferred methods. Oven-drying at elevated temperatures should be approached with caution as it can lead to degradation or caramelization of sugars.[13]

-

Grinding: The dried plant material must be ground into a fine powder. This significantly increases the surface area available for solvent contact, thereby maximizing extraction efficiency.[13] A mechanical grinder is typically used to achieve a particle size of 40-60 mesh.

Chapter 3: Liberation of the Target: Extraction Methodologies

Extraction is the critical step where the target disaccharide is solubilized and separated from the solid plant matrix. The choice of method and solvent is paramount and depends on the compound's polarity, thermal stability, and the nature of the plant material.[14] Polar solvents like water, ethanol, and methanol are typically effective for extracting glycosides and free sugars.[13]

Comparative Overview of Extraction Techniques

Modern extraction techniques offer significant advantages over traditional methods in terms of efficiency, time, and solvent consumption.[15][16]

Table 2: Comparison of Common Extraction Methods

| Method | Principle | Advantages | Disadvantages | Best Suited For |

| Maceration | Soaking powdered plant material in a solvent with periodic agitation.[16] | Simple, low cost, suitable for thermolabile compounds.[13] | Time-consuming, potentially incomplete extraction.[16] | Initial lab-scale screening. |

| Soxhlet Extraction | Continuous extraction with a refluxing solvent.[13] | More efficient than maceration, requires less solvent. | Not suitable for thermolabile compounds due to prolonged heat exposure.[13] | Thermostable compounds. |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.[17] | Fast, high efficiency, reduced solvent and energy consumption.[14] | Localized heating may occur; equipment cost. | Thermolabile and thermostable compounds. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture.[15][16] | Very fast, highly efficient, reduced solvent use.[16] | Risk of thermal degradation if not controlled; requires polar solvents. | Thermostable compounds in polar solvents. |

Workflow Diagram: General Extraction Process

Caption: Fig 1. Generalized workflow for plant extraction.

Experimental Protocol 1: Ultrasound-Assisted Extraction (UAE) of Rutin

This protocol is adapted from methodologies used for flavonoid glycoside extraction.[17]

-

Sample Preparation: Accurately weigh 10 g of finely powdered plant material (e.g., Sophora japonica buds) into a 250 mL Erlenmeyer flask.

-

Solvent Addition: Add 100 mL of 70% aqueous methanol (v/v). The solvent-to-solid ratio is a critical parameter that must be optimized.

-

Ultrasonication: Place the flask in an ultrasonic bath. Perform the extraction at a controlled temperature (e.g., 25°C) for 30 minutes.[17] The frequency and power of the sonicator should be noted.

-

Separation: After extraction, centrifuge the mixture at 5000 rpm for 10 minutes to pellet the solid residue.[17]

-

Collection: Decant the supernatant. For exhaustive extraction, the residue can be re-extracted with fresh solvent two more times.

-

Pooling and Concentration: Combine the supernatants from all extractions. Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.

Chapter 4: The Path to Purity: A Multi-Step Purification Workflow

The crude extract is a complex cocktail of compounds. A systematic, multi-stage purification strategy is essential to isolate the target disaccharide with high purity.

Workflow Diagram: Purification Strategy

Caption: Fig 2. Multi-step purification workflow.

Step 1: Clarification and Pre-purification

The goal of this initial step is to remove major classes of interfering substances like proteins, lipids, and pigments.

-

Solvent Partitioning: The crude extract can be redissolved in water and partitioned against a non-polar solvent like n-hexane to remove lipids and chlorophyll.

-

Precipitation: For flavonoid glycosides like rutin, allowing an aqueous extract to stand in a cold environment can cause the target to precipitate, offering a simple and effective initial purification step.[18] Alternatively, adding trichloroacetic acid (TCA) at low temperatures can precipitate proteins.[19]

Step 2: Low-Pressure Column Chromatography

This is the workhorse of preparative natural product isolation, separating compounds based on their differential adsorption to a stationary phase.

-

Stationary Phase: Silica gel is commonly used for separating compounds of varying polarity.[17] For sugars, more specialized phases like Sephadex (a size-exclusion gel) can be effective.

-

Mobile Phase: A gradient of solvents is typically used. For silica gel chromatography of glycosides, a mobile phase starting with a non-polar solvent (e.g., chloroform or ethyl acetate) with an increasing proportion of a polar solvent (e.g., methanol) is common.

Experimental Protocol 2: Silica Gel Column Chromatography

-

Column Packing: Prepare a slurry of silica gel (e.g., 100-200 mesh) in the initial, least polar mobile phase solvent (e.g., 100% ethyl acetate). Pour the slurry into a glass column and allow it to pack uniformly under gravity or slight pressure.

-

Sample Loading: Dissolve the clarified crude extract in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel. Once dry, carefully layer this onto the top of the packed column.

-

Elution: Begin elution with the initial mobile phase. Collect fractions of a fixed volume (e.g., 10-20 mL).

-

Gradient Elution: Gradually increase the polarity of the mobile phase by adding methanol in a stepwise manner (e.g., 95:5, 90:10, 85:15 ethyl acetate:methanol).

-

Monitoring: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the target compound.[20][21] Pool the fractions that show a pure spot corresponding to the standard.

Step 3: High-Performance Liquid Chromatography (HPLC)

For final purification to achieve high purity (>95%), preparative or semi-preparative HPLC is often required.

-

Mode of Separation: Hydrophilic Interaction Chromatography (HILIC) is particularly well-suited for separating polar compounds like sugars.[22] It uses a polar stationary phase and a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) with a small amount of aqueous buffer.

-

Detection: Since simple sugars lack a UV chromophore, a Refractive Index (RI) detector is the standard choice.[22] For glycosides like rutin that contain a flavonoid aglycone, a UV detector can be used.[18]

Chapter 5: Structural Verification and Quality Control

Once a compound is isolated, its identity and purity must be unequivocally confirmed. A combination of spectroscopic and chromatographic methods is employed.

-

Thin-Layer Chromatography (TLC): A rapid and inexpensive method to assess the purity of fractions and the final product.[20][21] The retention factor (Rf) of the isolated compound is compared to that of an authentic standard.

-

High-Performance Liquid Chromatography (HPLC): An analytical HPLC run provides a quantitative measure of purity. A single, sharp peak at the expected retention time is indicative of a pure compound.[22]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, which is a critical piece of identifying information.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for complete structural elucidation. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the number and connectivity of all atoms in the molecule, confirming the identity of the monosaccharide units and the position and stereochemistry of the glycosidic linkage.[17]

Chapter 6: Conclusion

The isolation of 6-O-Hexopyranosylhexoses from plant sources is a meticulous process that demands a deep understanding of chemistry, botany, and analytical science. The journey from raw plant material to a pure, structurally verified compound is a multi-stage endeavor. Success hinges on the strategic selection of the source material, the optimization of extraction conditions to maximize yield while preserving integrity, and the logical application of a multi-step chromatographic purification workflow. Modern techniques like UAE and MAE have significantly improved the efficiency of the initial extraction, while advanced chromatographic methods like HILIC-HPLC provide the necessary resolution for final purification. By integrating the principles and protocols outlined in this guide, researchers and drug development professionals can build a robust and reliable platform for isolating these valuable disaccharides for further investigation and application.

References

-

Journal of Pharmacognosy and Phytochemistry. (2022). Isolation, characterization and radical scavenging activities of rutin isolated from leaves of Annona squamosa. [Link]

-

Oriental Journal of Chemistry. (n.d.). Isolation and Characterisation of Flavonoids (Rutin) from the Roots of Cadaba Aphylla (Thunb) and Adenia Glauca of Potential in Anti-Oxidant Activity. [Link]

-

Wikipedia. (n.d.). Gentiobiose. [Link]

-

Badenhuizen, N., et al. (n.d.). Isolation of Gentiobiose from Gentian Root. The Journal of Organic Chemistry. [Link]

-

Weinstein, A. N., & Segal, S. (1967). Thin-layer chromatographic separation of hexitols and corresponding hexoses. Analytical Biochemistry, 20(3), 558-61. [Link]

-

Pavan, V., et al. (n.d.). Rutin: Family Farming Products' Extraction Sources, Industrial Applications and Current Trends in Biological Activity Protection. PubMed Central. [Link]

-

ResearchGate. (n.d.). Crystallization-Based Isolation of Pure Rutin from Herbal Extract of Sophora Japonica L.[Link]

-

Wikipedia. (n.d.). Rutin. [Link]

-

Wikipedia. (n.d.). Melibiose. [Link]

-

Watanabe, T., & Aso, K. (1959). Isolation of Isomaltose from Honey. [Link]

-

Wikipedia. (n.d.). Yeast. [Link]

-

Chen, L., et al. (2024). A Critical Review on Immobilized Sucrose Isomerase and Cells for Producing Isomaltulose. PubMed Central. [Link]

-

Wikipedia. (n.d.). Isomaltose. [Link]

- Google Patents. (n.d.).

-

Biology Online. (2021). Isomaltose Definition and Examples. [Link]

-

AZoM. (2021). The Fast and Robust Chromatographic Separation and Quantitation of Four Sugars. [Link]

-

Wu, L., et al. (n.d.). Isomaltulose Is Actively Metabolized in Plant Cells. PubMed Central. [Link]

-

MDPI. (n.d.). Optimization of Mono- and Disaccharide Extraction from Cocoa pod Husk. [Link]

-

MDPI. (n.d.). Extraction of High-Value Chemicals from Plants for Technical and Medical Applications. [Link]

-

Wikipedia. (n.d.). Sucrose. [Link]

-

Hugouvieux-Cotte-Pattat, N., et al. (n.d.). Catabolism of Raffinose, Sucrose, and Melibiose in Erwinia chrysanthemi 3937. PubMed Central. [Link]

-

Johanningsmeier, S. D., et al. (2020). Gentiobiose and cellobiose content in fresh and fermenting cucumbers and utilization of such disaccharides by lactic acid bacteria in fermented cucumber juice medium. PubMed Central. [Link]

-

Mateus, N., et al. (2007). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. PubMed. [Link]

-

Taylor & Francis. (n.d.). Melibiose – Knowledge and References. [Link]

-

Quora. (2017). How to separate glucose and fructose from a hydrolysed sucrose solution. [Link]

-

Vomhof, D. W., & Tucker, T. C. (1965). THE SEPARATION OF SIMPLE SUGARS BY CELLULOSE THIN-LAYER CHROMATOGRAPHY. Journal of Chromatography. [Link]

-

Hellwig, M., et al. (2022). Chromatographic separation of glycated peptide isomers derived from glucose and fructose. PubMed Central. [Link]

-

Hayashi, S., et al. (2017). Production of Gentiobiose from Hydrothermally Treated Aureobasidium pullulans β-1,3-1,6-Glucan. PubMed. [Link]

-

European Journal of Biotechnology and Bioscience. (2023). Different extraction methods and various screening strategies for plants. [Link]

-

Ren, D., et al. (n.d.). Bioactivities, isolation and purification methods of polysaccharides from natural products: A review. PubMed Central. [Link]

-

ResearchGate. (n.d.). Reactions in the whole-cell biocatalyzed production of melibiose from...[Link]

-

PubChem. (n.d.). 6-O-alpha-D-glucopyranosyl-alpha-D-fructofuranose. [Link]

-

MDPI. (2023). Impact of Six Extraction Methods on Molecular Composition and Antioxidant Activity of Polysaccharides from Young Hulless Barley Leaves. [Link]

-

ResearchGate. (n.d.). phytochemicals: extraction, isolation methods,identification and therapeutic uses: a review. [Link]

-

SciSpace. (2020). An Overview of Methods of Extraction, Isolation and Characterization of Natural Medicinal Plant Products in Improved Traditional. [Link]

-

PubChem. (n.d.). 6-O-alpha-D-Glucopyranosyl-beta-D-fructofuranose. [Link]

-

American Journal of Essential Oils and Natural Products. (2017). Extraction methods, qualitative and quantitative techniques for screening of phytochemicals from plants. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Gentiobiose - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Melibiose - Wikipedia [en.wikipedia.org]

- 5. Catabolism of Raffinose, Sucrose, and Melibiose in Erwinia chrysanthemi 3937 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rutin - Wikipedia [en.wikipedia.org]

- 8. Isomaltose - Wikipedia [en.wikipedia.org]

- 9. tandfonline.com [tandfonline.com]

- 10. A Critical Review on Immobilized Sucrose Isomerase and Cells for Producing Isomaltulose - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biologyonline.com [biologyonline.com]

- 12. Yeast - Wikipedia [en.wikipedia.org]

- 13. scispace.com [scispace.com]

- 14. biosciencejournals.com [biosciencejournals.com]

- 15. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. essencejournal.com [essencejournal.com]

- 17. Isolation and Characterisation of Flavonoids (Rutin) from the Roots of Cadaba Aphylla (Thunb) and Adenia Glauca of Potential in Anti-Oxidant Activity – Oriental Journal of Chemistry [orientjchem.org]

- 18. phytojournal.com [phytojournal.com]

- 19. Bioactivities, isolation and purification methods of polysaccharides from natural products: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Thin-layer chromatographic separation of hexitols and corresponding hexoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. THE SEPARATION OF SIMPLE SUGARS BY CELLULOSE THIN-LAYER CHROMATOGRAPHY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. azom.com [azom.com]

The Pivotal Roles of 6-O-Hexopyranosylhexose in the Microbial World: A Technical Guide

This guide provides an in-depth exploration of the multifaceted biological roles of 6-O-Hexopyranosylhexose disaccharides in microorganisms. Tailored for researchers, scientists, and drug development professionals, this document delves into the core metabolic pathways, physiological functions, and advanced analytical methodologies pertinent to these crucial biomolecules. We will primarily focus on trehalose, a ubiquitous and well-studied example, while also discussing the significance of melibiose and gentiobiose.

Introduction: Beyond a Simple Sugar

6-O-Hexopyranosylhexoses are disaccharides where two hexopyranose units are linked via a glycosidic bond involving the oxygen atom at the 6th position of one of the hexose units. While seemingly simple in structure, these molecules are central to the survival, adaptation, and virulence of a vast array of microorganisms. Their functions extend far beyond that of a mere energy source, encompassing roles as potent stress protectants, structural components of the cell envelope, and critical signaling molecules. Understanding the intricate involvement of these disaccharides in microbial life is paramount for developing novel antimicrobial strategies and harnessing microbial processes for biotechnological applications.

Part 1: Metabolic Pathways of this compound in Microorganisms

The biosynthesis and degradation of 6-O-Hexopyranosylhexoses are tightly regulated processes that are integral to the metabolic flexibility of microorganisms.

Trehalose Biosynthesis and Degradation

Trehalose (α-D-glucopyranosyl-(1→1)-α-D-glucopyranoside) is synthesized by a majority of bacteria and fungi through several distinct pathways, with the OtsA-OtsB pathway being the most prevalent.[1]

-

OtsA-OtsB Pathway: This two-step process is the most common route for trehalose synthesis in bacteria and fungi.[1]

-

Trehalose-6-phosphate synthase (Tps1 or OtsA): Catalyzes the transfer of glucose from UDP-glucose to glucose-6-phosphate, forming trehalose-6-phosphate (T6P).

-

Trehalose-6-phosphate phosphatase (Tps2 or OtsB): Dephosphorylates T6P to yield trehalose.

-

There are other, less common pathways for trehalose synthesis in bacteria, including:

-

TreS Pathway: Trehalose synthase (TreS) reversibly converts maltose to trehalose.[1]

-

TreY-TreZ Pathway: Maltooligosyltrehalose synthase (TreY) and maltooligosyltrehalose trehalohydrolase (TreZ) act on glycogen or starch to produce trehalose.

-

TreP Pathway: Trehalose phosphorylase (TreP) reversibly synthesizes trehalose from glucose-1-phosphate and glucose.[2]

-

TreT Pathway: Trehalose glycosyltransferring synthase (TreT) produces trehalose from ADP-glucose and glucose.[1]

The degradation of trehalose is primarily carried out by trehalase enzymes, which hydrolyze it into two molecules of glucose, providing a readily available source of energy.[2][3]

Caption: The primary pathway for trehalose biosynthesis and degradation in microorganisms.

Melibiose and Gentiobiose Metabolism

-

Melibiose (α-D-galactopyranosyl-(1→6)-D-glucopyranose): This disaccharide is typically metabolized through the action of α-galactosidase, which hydrolyzes it into galactose and glucose.[4][5] In some bacteria, like Erwinia chrysanthemi, the catabolism of melibiose is linked to gene clusters also involved in raffinose utilization.[6] The uptake of melibiose is often mediated by specific permeases, such as the MelB transporter in Escherichia coli.[7]

-

Gentiobiose (β-D-glucopyranosyl-(1→6)-D-glucopyranose): The utilization of gentiobiose by microorganisms, such as certain species of lactic acid bacteria, is dependent on the presence of β-glucosidase enzymes that cleave the β(1→6) glycosidic bond to release two glucose molecules.[8][9][10]

Part 2: Core Biological Functions

The roles of 6-O-Hexopyranosylhexoses in microorganisms are diverse and critical for their survival and interaction with the environment.

Compatible Solutes and Stress Resistance

One of the most well-documented functions of trehalose is its role as a compatible solute. Microorganisms accumulate high concentrations of trehalose in response to various environmental stresses, including:

-

Osmotic Stress: Trehalose helps maintain cell turgor and protect cellular structures from damage caused by high osmotic pressure.

-

Thermal Stress: It stabilizes proteins and membranes at both high and low temperatures, preventing denaturation and maintaining fluidity.

-

Desiccation and Freezing: Trehalose can replace water molecules, forming a glassy matrix that preserves the integrity of cellular components during drying and freezing.

Carbon and Energy Source

When more favorable carbon sources are scarce, microorganisms can utilize 6-O-Hexopyranosylhexoses as a source of carbon and energy. The hydrolysis of these disaccharides releases monosaccharides that can directly enter central metabolic pathways like glycolysis.

Structural Components

In some bacteria, particularly mycobacteria, derivatives of trehalose are integral components of the cell wall, contributing to its structural integrity and acting as a barrier against external threats.

Signaling and Regulation

Beyond its metabolic and protective roles, the intermediate in trehalose biosynthesis, trehalose-6-phosphate (T6P), has emerged as a crucial signaling molecule in fungi.[11] T6P levels are linked to the availability of glucose and regulate the activity of key enzymes like hexokinase, thereby controlling the influx of glucose into glycolysis.[2][11] This regulatory role is vital for metabolic homeostasis and has been implicated in the virulence of pathogenic fungi.[2][12][13]

Caption: The regulatory role of Trehalose-6-Phosphate (T6P) in fungal glycolysis.

Part 3: Experimental Workflows for the Study of this compound

The accurate and reliable analysis of 6-O-Hexopyranosylhexoses from microbial sources requires a systematic approach, from sample preparation to sophisticated analytical techniques.

Extraction and Purification of Disaccharides from Microbial Cells

The choice of extraction method is critical to ensure the efficient recovery of intracellular disaccharides while minimizing degradation and contamination.

Step-by-Step Protocol for Disaccharide Extraction from Yeast/Fungi:

-

Cell Harvesting: Grow the microbial culture to the desired phase and harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Washing: Wash the cell pellet twice with ice-cold distilled water to remove extracellular sugars.

-

Cell Lysis: Resuspend the cell pellet in a suitable buffer. For robust yeast or fungal cells, mechanical disruption methods such as bead beating or sonication are often necessary. Alternatively, enzymatic lysis using agents like lyticase can be employed. A simple and effective method for trehalose extraction from yeast is heating the cell suspension at 95°C for 20 minutes.[14]

-

Protein Precipitation: Add a cold solvent like ethanol or methanol to the lysate to a final concentration of 70-80% (v/v) to precipitate proteins and larger polysaccharides. Incubate at -20°C for at least 1 hour.

-

Clarification: Centrifuge at high speed (e.g., 12,000 x g for 15 minutes at 4°C) to pellet the precipitated material.

-

Supernatant Collection: Carefully collect the supernatant, which contains the soluble disaccharides.

-

Solvent Evaporation: Evaporate the solvent from the supernatant using a rotary evaporator or a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a minimal volume of ultrapure water for further analysis.

Step-by-Step Protocol for Disaccharide Extraction from Bacteria:

-

Cell Harvesting and Washing: Follow steps 1 and 2 as described for yeast/fungi.

-

Cell Lysis: Bacterial cell lysis can be achieved through various methods, including sonication, French press, or enzymatic digestion with lysozyme.[15] For some applications, a simple boiling water extraction can be sufficient.

-

Deproteinization and Clarification: Follow steps 4-6 as described for yeast/fungi.

-

Further Purification (Optional): For complex samples, solid-phase extraction (SPE) using graphitized carbon or normal-phase cartridges can be used to remove interfering compounds like salts and pigments.

Analytical Techniques for Quantification and Structural Elucidation

A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive analysis of 6-O-Hexopyranosylhexoses.

HPLC is a robust technique for the separation and quantification of disaccharides.

Protocol for HPLC with Refractive Index Detection (HPLC-RID):

-

Instrumentation: An HPLC system equipped with a refractive index detector.[6][11][16]

-

Column: A carbohydrate analysis column, such as an amino-propyl bonded silica column.

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 75:25 v/v) is commonly used.[11]

-

Flow Rate: Typically around 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.

-

Quantification: Based on the peak area of the analyte compared to a standard curve of known concentrations.

Table 1: Comparison of Analytical Methods for Trehalose Quantification [11]

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Dynamic Range |

| Enzymatic Assay | 20 µM | 60 µM | 60 - 1000 µM |

| HPLC-RID | 0.7 mM | 2.2 mM | 2.2 - 100 mM |

| LC-MS/MS | 0.01 µM | 0.03 µM | 0.03 - 100 µM |

Mass spectrometry, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), provides high sensitivity and specificity for the identification and quantification of disaccharides.

Protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like disaccharides.

-

LC Separation: Hydrophilic interaction liquid chromatography (HILIC) is often employed for better retention and separation of carbohydrates.

-

MS/MS Analysis: Involves selecting the precursor ion of the disaccharide of interest and fragmenting it to produce characteristic product ions for unambiguous identification and quantification using multiple reaction monitoring (MRM).

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: Carbohydrates are not volatile and require derivatization before GC analysis. Common methods include trimethylsilylation or acetylation.[8]

-

GC Separation: A capillary column with a non-polar or medium-polar stationary phase is used.

-

MS Detection: Electron ionization (EI) is typically used, and the resulting fragmentation patterns can be compared to spectral libraries for identification.

NMR is a powerful technique for the complete structural elucidation of carbohydrates, including the determination of anomeric configuration and glycosidic linkage positions.[4][17][18]

Protocol for 1D and 2D NMR Analysis:

-

Sample Preparation: The purified disaccharide is dissolved in a deuterated solvent, typically D₂O.

-

1D ¹H NMR: Provides information on the number and chemical environment of protons. The anomeric protons typically resonate in a distinct region (around 4.5-5.5 ppm).

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same sugar ring.

-

TOCSY (Total Correlation Spectroscopy): Establishes the complete spin system of each monosaccharide unit.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying the glycosidic linkage.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the through-space proximity of protons, aiding in conformational analysis and sequencing.

-

Caption: A generalized experimental workflow for the analysis of this compound.

Conclusion and Future Perspectives

The 6-O-Hexopyranosylhexoses are not merely passive molecules in the microbial world; they are dynamic players that are integral to metabolism, stress resilience, and cellular communication. The methodologies outlined in this guide provide a robust framework for researchers to delve deeper into the roles of these fascinating disaccharides. Future research in this area will likely focus on elucidating the more subtle and context-dependent functions of these molecules, particularly in complex microbial communities and host-pathogen interactions. The development of more sensitive and high-throughput analytical techniques will undoubtedly accelerate these discoveries, paving the way for novel applications in medicine and biotechnology. The targeting of trehalose metabolism, for instance, holds significant promise for the development of new antifungal agents.[1][19][20]

References

-

Reverchon, S., et al. (2009). Catabolism of Raffinose, Sucrose, and Melibiose in Erwinia chrysanthemi 3937. Journal of Bacteriology, 191(21), 6570–6581. [Link]

-

Perfect, J. R. (2017). Central Role of the Trehalose Biosynthesis Pathway in the Pathogenesis of Human Fungal Infections: Opportunities and Challenges for Therapeutic Development. Microbiology and Molecular Biology Reviews, 81(2), e00001-17. [Link]

-

Rephaeli, A., & Saier Jr, M. H. (1980). Biochemical Studies of Melibiose Metabolism in Wild Type and mel Mutant Strains of Salmonella typhimurium. Journal of Bacteriology, 141(2), 658–663. [Link]

-

Johanningsmeier, S. D., & McFeeters, R. F. (2020). Gentiobiose and cellobiose content in fresh and fermenting cucumbers and utilization of such disaccharides by lactic acid bacteria in fermented cucumber juice medium. Food Science & Nutrition, 8(12), 6593–6601. [Link]

-

O'Meara, T. R., et al. (2017). Central Role of the Trehalose Biosynthesis Pathway in the Pathogenesis of Human Fungal Infections: Opportunities and Challenges for Therapeutic Development. Microbiology and Molecular Biology Reviews, 81(2). [Link]

-

Mishra, A., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18764–18776. [Link]

-

Goyal, A., et al. (2014). Enzymes of lactobacilli involved in metabolism of melibiose, raffinose, and raffinose-family oligosaccharides, and their cellular location. Frontiers in Microbiology, 5, 455. [Link]

-

Argüelles, J. C. (2000). Physiological roles of trehalose in bacteria and yeasts: a comparative analysis. FEMS Microbiology Letters, 190(1), 1-7. [Link]

-

Mishra, A., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18764–18776. [Link]

-

Keller, F., Schellenberg, M., & Wiemken, A. (1982). Localization of trehalase in vacuoles and of trehalose in the cytosol of yeast (Saccharomyces cerevisiae). Archives of Microbiology, 131(4), 298–301. [Link]

-

Carbohydrate NMR spectroscopy. In Wikipedia. [Link]

-

Ruhal, R., & Kataria, R. (2021). Trehalose and bacterial virulence. Virulence, 12(1), 1936–1948. [Link]

-

Johanningsmeier, S. D., & McFeeters, R. F. (2020). Gentiobiose and cellobiose content in fresh and fermenting cucumbers and utilization of such disaccharides by lactic acid bacteria in fermented cucumber juice medium. Food Science & Nutrition, 8(12), 6593–6601. [Link]

-

Johanningsmeier, S. D., & McFeeters, R. F. (2020). Gentiobiose and cellobiose content in fresh and fermenting cucumbers and utilization of such disaccharides by lactic acid bacteria in fermented cucumber juice medium. Food Science & Nutrition, 8(12), 6593–6601. [Link]

-

Sanz, M. L., et al. (2005). Selective fermentation of gentiobiose-derived oligosaccharides by human gut bacteria and influence of molecular weight. FEMS Microbiology Ecology, 54(1), 131–138. [Link]

-

Perfect, J. R. (2017). Central Role of the Trehalose Biosynthesis Pathway in the Pathogenesis of Human Fungal Infections: Opportunities and Challenges for Therapeutic Development. Microbiology and Molecular Biology Reviews, 81(2). [Link]

-

Duus, J. Ø., et al. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 123(3), 1165–1235. [Link]

-

Kumar, A., et al. (2024). Inhibitors of trehalose-6-phosphate synthase activity in fungal pathogens compromise thermal tolerance pathways. mBio, 15(1), e01795-23. [Link]

-

Tonetti, M., et al. (2000). The metabolism of 6-deoxyhexoses in bacterial and animal cells. Biochimie, 82(9-10), 843–849. [Link]

-

Reactions in the whole-cell biocatalyzed production of melibiose from... - ResearchGate. [Link]

-

Serianni, A. S. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1–19. [Link]

-

Wilson, R. A., et al. (2010). Trehalose Phosphate Synthase Complex-Mediated Regulation of Trehalose 6-Phosphate Homeostasis Is Critical for Development and Pathogenesis in Magnaporthe oryzae. mBio, 1(5), e00263-10. [Link]

-

Sanz, M. L., et al. (2005). Selective fermentation of gentiobiose-derived oligosaccharides by human gut bacteria and influence of molecular weight. FEMS Microbiology Ecology, 54(1), 131–138. [Link]

-

How to extract and purify disaccharide peptides and lactoyl peptides from Mycobacteria cell wall? - ResearchGate. [Link]

-

Al-Abed, Y., et al. (2010). Trehalose-6-Phosphate Phosphatase is required for cell wall integrity and fungal virulence but not trehalose biosynthesis in the human fungal pathogen Aspergillus fumigatus. Molecular Microbiology, 77(4), 891–911. [Link]

-

Kumar, A., et al. (2024). Inhibitors of trehalose-6-phosphate synthase activity in fungal pathogens compromise thermal tolerance pathways. mBio, 15(1). [Link]

-

Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. ACS Omega, 2(9), 5915–5923. [Link]

-

In vivo and in vitro characterizations of melibiose permease (MelB) conformation-dependent nanobodies reveal sugar-binding mechanisms. The Journal of biological chemistry, 298(2), 101538. [Link]

-

Van der Heyden, Y., et al. (2017). Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. ACS Omega, 2(9), 5915–5923. [Link]

-

Serianni, A. S. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1–19. [Link]

-

Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. Journal of Agricultural and Food Chemistry, 72(1), 1–17. [Link]

-

Melibiose – Knowledge and References - Taylor & Francis. [Link]

-

Identification of methyl 6-deoxy-O-methylhexopyranosides by mass spectrometry. Carbohydrate Research, 58(1), 203–208. [Link]

-

Complete hexose isomer identification with mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(4), 677–685. [Link]

-

Disaccharide analysis of glycosminoglygan mixtures by ultra-high-performance liquid chromatography-mass spectrometry | Request PDF. [Link]

-

X-ray crystallography reveals molecular recognition mechanism for sugar binding in a melibiose transporter MelB. Nature Communications, 12(1), 4690. [Link]

-

MDH Lysate Preparation Protocol: - Bacterial Lysis for Recombinant Protein Purification - Sandiego. [Link]

-

Wong-Mascott, M., & Cota-Gomez, A. (1990). Melibiose Is Hydrolyzed Exocellularly by an Inducible Exo-Alpha-Galactosidase in Azotobacter Vinelandii. Applied and Environmental Microbiology, 56(7), 2271–2273. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. An Efficient Sample Preparation Method to Enhance Carbohydrate Ion Signals in Matrix-assisted Laser Desorption/Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Central Role of the Trehalose Biosynthesis Pathway in the Pathogenesis of Human Fungal Infections: Opportunities and Challenges for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbohydrate analysis by gas-liquid chromatography - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Quantification of trehalose using high-performance liquid chromatography-refractive index detection | Steinmetz Symposium - Union College [steinmetz.union.edu]

- 7. An LC-MS/MS Approach for Determining Glycosidic Linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbohydrate profiling of bacteria by gas chromatography-mass spectrometry and their trace detection in complex matrices by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Validated capillary electrophoretic assays for disaccharide composition analysis of galactosaminoglycans in biologic samples and drugs/nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of glycosaminoglycan-derived disaccharides by capillary electrophoresis using laser-induced fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Capillary Electrophoresis for the Analysis of Glycosaminoglycan-Derived Disaccharides | Springer Nature Experiments [experiments.springernature.com]

- 13. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 14. Assay of trehalose with acid trehalase purified from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. home.sandiego.edu [home.sandiego.edu]

- 16. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. cigs.unimo.it [cigs.unimo.it]

- 19. scribd.com [scribd.com]

- 20. m.youtube.com [m.youtube.com]

6-O-Hexopyranosyl-hexose as a Prebiotic Substrate: A Technical Guide for Researchers

Introduction: Beyond Simple Sugars - The Prebiotic Promise of 6-O-Hexopyranosyl-hexoses

In the intricate ecosystem of the human gut, the selective nourishment of beneficial microorganisms is a cornerstone of host health. Prebiotics, non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of one or a limited number of bacteria in the colon, are at the forefront of gut microbiome research. This technical guide delves into a specific class of disaccharides, the 6-O-hexopyranosyl-hexoses, as potent prebiotic substrates. These molecules, characterized by a hexopyranose unit linked via its anomeric carbon to the C6 hydroxyl group of another hexose, represent a significant area of interest for the development of novel functional foods and therapeutics.

Unlike simple sugars that are readily absorbed in the upper gastrointestinal tract, the α-(1→6) glycosidic linkage in many 6-O-hexopyranosyl-hexoses renders them resistant to hydrolysis by human digestive enzymes. This resistance allows them to reach the colon largely intact, where they become available for fermentation by saccharolytic bacteria. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanisms of action of these prebiotics, detailed experimental protocols for their evaluation, and insights into their downstream effects on host physiology. We will explore prominent examples such as isomaltose, melibiose, and rutinose to illustrate the diverse prebiotic potential within this class of compounds.

Section 1: Mechanism of Action - From Glycosidic Bond to Host Benefit

The prebiotic activity of 6-O-hexopyranosyl-hexoses is a multi-step process that begins with their selective fermentation by specific gut microbes and culminates in a cascade of beneficial effects for the host.

Selective Fermentation by Gut Microbiota

The prebiotic potential of a 6-O-hexopyranosyl-hexose is fundamentally dependent on the enzymatic machinery of the gut microbiota. Specific bacterial species, particularly from the genera Bifidobacterium and Lactobacillus, possess glycoside hydrolases capable of cleaving the α-(1→6) linkage. For instance, isomalto-oligosaccharides (IMOs), which are comprised of α-(1→6)-linked glucose units, have been shown to be utilized by Bifidobacteria and the Bacteroides fragilis group, while being poorly metabolized by potentially pathogenic bacteria like Escherichia coli[1].

The enzymatic breakdown of these disaccharides releases monosaccharides (e.g., glucose, galactose) that are then fermented through various metabolic pathways. For example, bifidobacteria utilize the "bifid shunt" for hexose fermentation.

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of 6-O-hexopyranosyl-hexoses results in the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These metabolites are central to the health benefits associated with prebiotics. In vivo studies have demonstrated that supplementation with isomaltulose, an isomer of sucrose with an α-1,6-glycosidic bond, leads to increased concentrations of propionate and butyrate in rats[2][3][4][5].

-

Butyrate: Serves as the primary energy source for colonocytes, strengthens the gut barrier, and exhibits anti-inflammatory and anti-carcinogenic properties.

-

Propionate: Is primarily metabolized by the liver and has been implicated in the regulation of glucose metabolism.

-

Acetate: The most abundant SCFA, is utilized by peripheral tissues and can also be converted to butyrate by other gut bacteria.

Modulation of Host Signaling Pathways

The SCFAs produced from the fermentation of 6-O-hexopyranosyl-hexoses act as signaling molecules, modulating various host cellular pathways:

-

Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of histone deacetylases. By inhibiting HDACs in colonocytes, butyrate can modulate gene expression, leading to the upregulation of tumor suppressor genes and the induction of apoptosis in cancerous cells.

-

G-Protein Coupled Receptor (GPCR) Activation: SCFAs can bind to and activate specific G-protein coupled receptors, such as GPR41, GPR43, and GPR109A, expressed on the surface of various cell types, including intestinal epithelial cells and immune cells. The activation of these receptors by propionate, for example, can influence gut motility, hormone secretion, and immune responses[6].

-

NF-κB Signaling Pathway Inhibition: Butyrate has been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB[7][8][9]. This inhibition can occur through various mechanisms, including the prevention of IκBα degradation, thereby reducing the expression of pro-inflammatory cytokines[8][9][10].

-

Toll-like Receptor (TLR) Signaling Modulation: Prebiotics and their metabolites can influence the expression and signaling of Toll-like receptors on intestinal epithelial and immune cells. This modulation can help maintain immune homeostasis and prevent excessive inflammatory responses to gut microbes.

Below is a diagram illustrating the overarching mechanism of action of 6-O-hexopyranosyl-hexoses as prebiotic substrates.

Caption: Mechanism of 6-O-hexopyranosyl-hexose prebiotic activity.

Section 2: Experimental Validation of Prebiotic Efficacy

A robust evaluation of the prebiotic potential of a 6-O-hexopyranosyl-hexose requires a multi-faceted approach, combining in vitro and in vivo models.

In Vitro Assessment

In vitro models provide a controlled environment to assess the direct effects of a prebiotic substrate on the gut microbiota and to elucidate underlying mechanisms.

Batch culture fermentation systems using human or animal fecal slurries are a common starting point to assess the fermentability of a prebiotic candidate and its impact on the microbial community.

Experimental Protocol: Batch Culture Fecal Fermentation

-

Fecal Slurry Preparation: Collect fresh fecal samples from healthy donors (human or animal). Homogenize the feces in an anaerobic phosphate-buffered saline (PBS) solution to create a 10% (w/v) slurry.

-

Fermentation Setup: In an anaerobic chamber, dispense the fecal slurry into fermentation vessels containing a basal nutrient medium. Add the test 6-O-hexopyranosyl-hexose substrate to the treatment vessels at a defined concentration (e.g., 1% w/v). Include a negative control (no substrate) and a positive control (e.g., inulin).

-

Incubation: Incubate the vessels at 37°C for 24-48 hours under anaerobic conditions.

-

Sampling: Collect samples at various time points (e.g., 0, 12, 24, 48 hours) for downstream analysis.

-

Analysis:

-

Microbiota Composition: Analyze changes in the microbial community using 16S rRNA gene sequencing.

-

SCFA Production: Quantify the concentrations of acetate, propionate, and butyrate using Gas Chromatography-Mass Spectrometry (GC-MS).

-

pH Measurement: Monitor changes in pH as an indicator of fermentation.

-

The Caco-2 cell line is a widely used in vitro model to assess the integrity of the intestinal epithelial barrier[10][11]. These cells, when grown on semi-permeable supports, differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.

Experimental Protocol: Caco-2 Cell Monolayer Assay

-

Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

-

Treatment: Treat the apical side of the Caco-2 monolayers with fermentation supernatants from the in vitro fermentation experiments or with specific concentrations of the prebiotic substrate and its metabolites (e.g., butyrate).

-

Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER across the Caco-2 monolayer at regular intervals using an epithelial volt-ohm meter[3][12][13][14][15]. A decrease in TEER indicates a disruption of the tight junctions and increased permeability.

-

Paracellular Permeability Assay: Add a fluorescent marker of a specific molecular weight (e.g., FITC-dextran) to the apical side of the Transwell®. After a defined incubation period, measure the fluorescence in the basolateral compartment. An increase in fluorescence indicates increased paracellular permeability.

The following diagram outlines the experimental workflow for the in vitro assessment of a 6-O-hexopyranosyl-hexose.

Caption: Workflow for in vitro prebiotic evaluation.

In Vivo Assessment

Animal models are crucial for evaluating the systemic effects of a prebiotic substrate in a complex biological system.

Experimental Protocol: Rodent Model of Prebiotic Supplementation

-

Animal Model: Use a suitable rodent model, such as Sprague-Dawley rats or C57BL/6 mice.

-

Dietary Intervention: Divide the animals into a control group (receiving a standard diet) and a treatment group (receiving the standard diet supplemented with the 6-O-hexopyranosyl-hexose at a specific dosage).

-

Duration: The dietary intervention should last for a sufficient period (e.g., 4-8 weeks) to allow for significant changes in the gut microbiota and host physiology.

-

Sample Collection:

-

Fecal Samples: Collect fecal pellets at regular intervals to monitor changes in the gut microbiota and SCFA concentrations.

-

Blood Samples: Collect blood at the end of the study to analyze for systemic markers of inflammation and metabolic health.

-